REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12].[Cl-].[Na+]>CN(C)C=O>[C:11]([NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])([CH3:14])([CH3:13])[CH3:12] |f:2.3|
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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0.82 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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[Cl-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture stirred for 12 hours at room temperature under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified via flash column chromatography (silica, 1% ethyl acetate in hexane)
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Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |